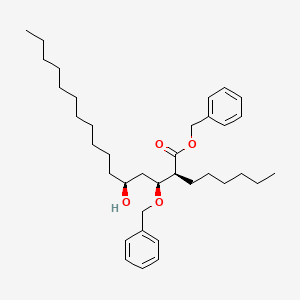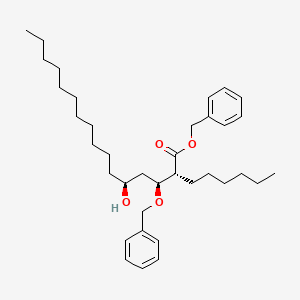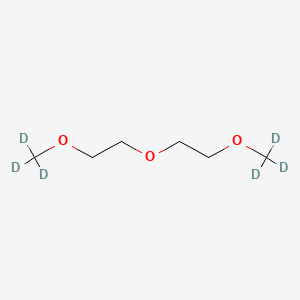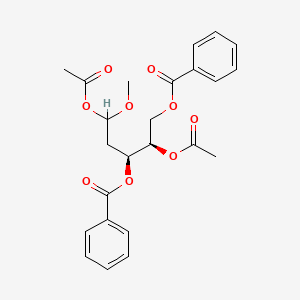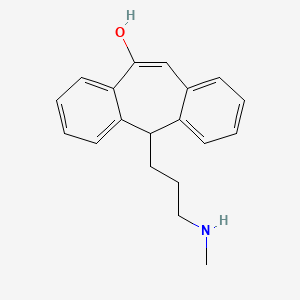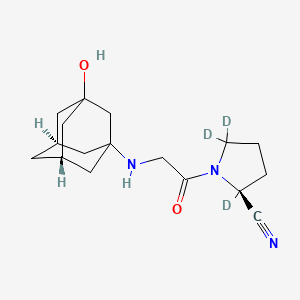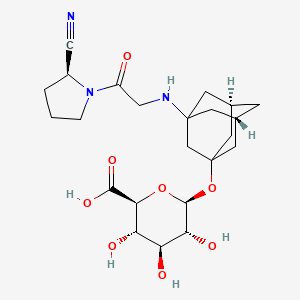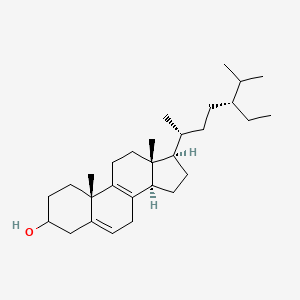
Stigmasta-5,8-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmasta-5,8-dien-3-ol is a natural product found in Arabidopsis thaliana . It has a molecular formula of C29H48O and a molecular weight of 412.7 g/mol . The IUPAC name for this compound is (10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .
Molecular Structure Analysis
The structure of this compound is complex, with several stereocenters . The molecule contains a total of 81 bonds, including 33 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 hydroxyl group, and 1 secondary alcohol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 412.7 g/mol . It has a computed XLogP3-AA value of 8.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The molecule has a topological polar surface area of 20.2 Ų .
Scientific Research Applications
Chemical Isolation and Analysis
Stigmasta-5,8-dien-3-ol, a steroidal compound, has been identified in various natural sources. For instance, it was isolated from the roots of Bryonia dioica, marking its first identification in the plant kingdom. The compound's stereochemistry was confirmed through high-resolution NMR techniques (Cattel, Balliano, & Caputo, 1979). Additionally, it has been synthesized chemically, indicating its significance in organic chemistry research.
Biological Activity
This compound derivatives have shown various biological activities. For instance, polyamine conjugates of stigmasterol, a closely related compound, demonstrated antimicrobial and cytotoxic properties. One such derivative showed considerable activity against Staphylococcus aureus and human T-lymphoblastic leukemia cells (Vida et al., 2012).
Enzyme-Substrate Interaction Studies
The compound has been utilized in studying the metabolic processes in organisms like Tetrahymena pyriformis. This organism metabolizes this compound into various sterol derivatives, providing insights into enzymatic actions and sterol biosynthesis (Nes et al., 1971).
Inhibitory Effects on Organisms
Research has demonstrated the inhibitory effects of steroidal allenes, including this compound derivatives, on the growth, development, and steroid metabolism in insects like Bombyx mori. These findings are significant for understanding insect physiology and potentially developing insect control methods (Awata, Morisaki, Fujimoto, & Ikekawa, 1976).
Sterol Composition in Fungi
The sterol composition, including this compound, in fungi like Uncinula necator, which causes vine powdery mildew, has been analyzed. Understanding the sterol profiles in pathogenic fungi is crucial for developing effective fungicides (Debieu et al., 1995).
Biosynthesis Studies in Plants
This compound has been studied in the context of sterol biosynthesis in plants like barley seedlings. Such research contributes to our understanding of plant biochemistry and the role of sterols in plant development (Largeau, Goad, & Goodwin, 1977).
Future Directions
Mechanism of Action
Target of Action
Stigmasta-5,8-dien-3-ol, also known as stigmasterol, is a phytosterol . It has been found to have various biological activities on different metabolic disorders It has been shown to interact with various intracellular signaling pathways involved in numerous types of cancers .
Mode of Action
Stigmasterol has been shown to activate pro-apoptotic proteins and trigger PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways involved in numerous types of cancers . This suggests that stigmasterol may interact with its targets to induce apoptosis, a form of programmed cell death, and inhibit cell proliferation, particularly in cancer cells.
Biochemical Pathways
Stigmasterol affects various biochemical pathways, including the PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways . These pathways play crucial roles in cell survival, growth, and proliferation. By interacting with these pathways, stigmasterol can influence the growth and survival of cells, particularly cancer cells.
Pharmacokinetics
In silico properties have revealed high permeability for human intestinal stigmasterol and the blood–brain barrier . This suggests that stigmasterol may have good bioavailability.
Result of Action
The result of stigmasterol’s action is the inhibition of cell proliferation and the induction of apoptosis in various types of cancer cells . This is achieved through its interaction with various intracellular signaling pathways and its activation of pro-apoptotic proteins .
Action Environment
The action of stigmasterol can be influenced by various environmental factors. For instance, it is recommended to ensure adequate ventilation when handling stigmasterol to avoid dust formation . . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of stigmasterol.
Biochemical Analysis
Biochemical Properties
Stigmasta-5,8-dien-3-ol has shown impressive pharmacological effects such as anticancer, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective activities .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to inhibit the proliferation of gastric and gallbladder cancer cells in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to act on the Akt/mTOR and JAK/STAT pathways in ovarian and gastric cancers .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been found that the compound exhibits cytotoxicity with decreasing cell viability in a dose-dependent manner . These effects were found to be lower compared to the positive control, Adriamycin .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,25-,26+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKQKCINTCFCGY-SARQZZSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

